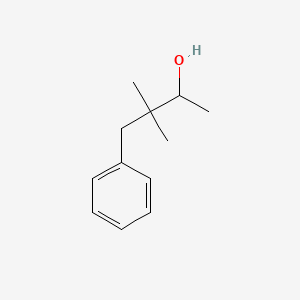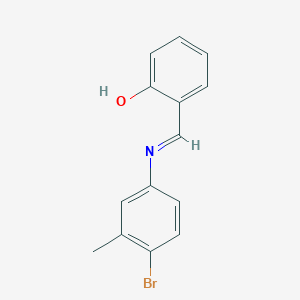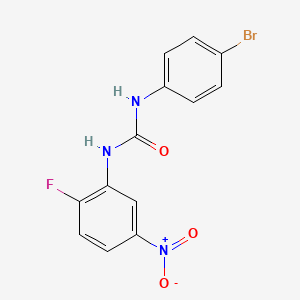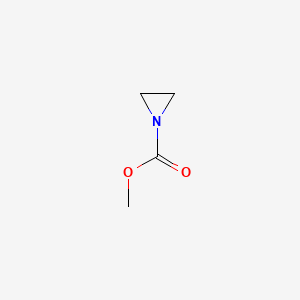
1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 3-(3-fluorophenyl)-2-propenoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and piperidine.
Formation of the Propenoyl Group: The 3-fluorobenzaldehyde undergoes a condensation reaction with acrolein in the presence of a base to form 3-(3-fluorophenyl)-2-propenal.
Coupling with Piperidine: The 3-(3-fluorophenyl)-2-propenal is then reacted with piperidine under acidic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenoyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 3-(3-fluorophenyl)-2-propenoic acid.
Reduction: Formation of 1-(3-(3-fluorophenyl)-2-propenol)piperidine.
Substitution: Formation of 1-(3-(3-methoxyphenyl)-2-propenoyl)piperidine.
Applications De Recherche Scientifique
1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Mécanisme D'action
The mechanism of action of 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects. The propenoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- 1-(3-(3-Chlorophenyl)-2-propenoyl)piperidine
- 1-(3-(3-Bromophenyl)-2-propenoyl)piperidine
- 1-(3-(3-Methoxyphenyl)-2-propenoyl)piperidine
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine makes it more lipophilic and potentially more bioavailable compared to its chlorine or bromine analogs.
- Methoxy Group: The methoxy analog may have different electronic properties, affecting its reactivity and interaction with biological targets.
This compound stands out due to the unique properties imparted by the fluorine atom, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
116591-99-2 |
|---|---|
Formule moléculaire |
C14H16FNO |
Poids moléculaire |
233.28 g/mol |
Nom IUPAC |
(E)-3-(3-fluorophenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H16FNO/c15-13-6-4-5-12(11-13)7-8-14(17)16-9-2-1-3-10-16/h4-8,11H,1-3,9-10H2/b8-7+ |
Clé InChI |
BTNSKNZABHFHQZ-BQYQJAHWSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)F |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)










![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)

